![molecular formula C6H7BrClFN2 B1381818 (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride CAS No. 1432754-51-2](/img/structure/B1381818.png)
(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
Overview
Description
“(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1432754-51-2. It has a molecular weight of 241.49 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrFN2.ClH/c7-5-1-4 (2-9)6 (8)10-3-5;/h1,3H,2,9H2;1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions .Scientific Research Applications
Biased Agonists for Serotonin Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, showed robust antidepressant-like activity. One of these compounds, involving a structure related to (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, demonstrated high selectivity and promising pharmacokinetic properties, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Chemoselective Amination
The chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been explored. Catalytic amination conditions were developed to achieve selective substitution, showcasing the compound's versatility in organic synthesis (Stroup et al., 2007).
Halogen-rich Intermediate Synthesis
A study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, revealed its value as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. This highlights the utility of such halogenated pyridines in medicinal chemistry research (Wu et al., 2022).
Antimicrobial and Anticancer Studies
Research involving 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes, related to the compound , exhibited notable antimicrobial and anticancer activities. This underlines the potential application of these complexes in biological studies (Preethi et al., 2021).
Versatile Synthesis in Organic Chemistry
A study demonstrated the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a structurally related compound, and its further transformation into various substituted pyridines. This indicates the adaptability of such compounds in diverse organic synthetic routes (Sutherland & Gallagher, 2003).
Radiosynthesis for Medical Imaging
The compound 2-bromo-5-[18F]fluoropyridine, closely related to the compound of interest, was used in a study for radiosynthesis, indicating its potential application in medical imaging techniques such as PET scans (Pauton et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDDUHWEXUQCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride | |
CAS RN |
1432754-51-2 | |
Record name | 3-Pyridinemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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